molecular formula C13H7F10NO3S2 B2606335 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate CAS No. 463929-20-6

8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate

Cat. No.: B2606335
CAS No.: 463929-20-6
M. Wt: 479.31
InChI Key: OYGGCVYQZMWBCJ-UHFFFAOYSA-N
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Description

8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in materials science, catalysis, and organic synthesis. This compound is known for its ability to inhibit the growth of epidermoid carcinoma cells by binding to the drug target site on tubulin, which is required for cell division .

Scientific Research Applications

8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.

    Biology: Investigated for its potential as an anticancer agent, particularly in inhibiting the growth of carcinoma cells.

    Medicine: Explored for its potential therapeutic applications, including its ability to target specific molecular pathways involved in disease processes.

    Industry: Utilized in materials science for the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate are not well-documented. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to strict safety and quality control standards. The production process likely involves scaling up the laboratory synthesis methods to industrial scales, with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of 8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate involves its binding to tubulin, a protein essential for cell division. By binding to tubulin, the compound prevents the polymerization of microtubules, thereby inhibiting cell division and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can selectively target rapidly dividing cancer cells .

Comparison with Similar Compounds

8-((Perfluoropropyl)thio)quinoline trifluoromethanesulfonate can be compared with other similar compounds, such as:

    8-Quinolinyl trifluoromethanesulfonate: Similar in structure but lacks the perfluoropropylthio group, which imparts unique properties to this compound.

    Quinolone derivatives: Share the quinoline core structure but differ in their substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its perfluoropropylthio group, which enhances its stability and reactivity, making it suitable for a wide range of scientific research applications.

Properties

IUPAC Name

8-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)quinoline;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F7NS.CHF3O3S/c13-10(14,11(15,16)17)12(18,19)21-8-5-1-3-7-4-2-6-20-9(7)8;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGGCVYQZMWBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC(C(C(F)(F)F)(F)F)(F)F)N=CC=C2.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F10NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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